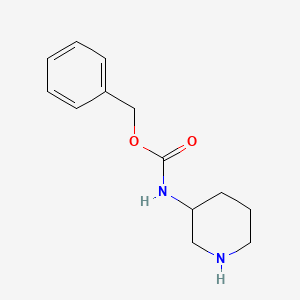

Benzyl piperidin-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

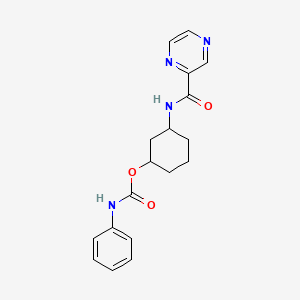

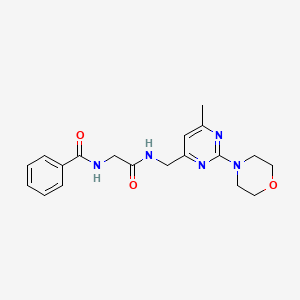

Benzyl piperidin-3-ylcarbamate is a chemical compound with the molecular formula C13H18N2O2 . It is a solid substance and its IUPAC name is benzyl (3S)-3-piperidinylcarbamate .

Molecular Structure Analysis

The InChI code for Benzyl piperidin-3-ylcarbamate is1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

Benzyl piperidin-3-ylcarbamate is a solid substance . It has a molecular weight of 234.3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

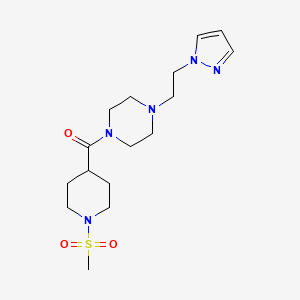

Pharmacokinetics in Cancer Treatment

Benzyl piperidin-3-ylcarbamate analogs have been explored in cancer treatment, particularly in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. These compounds, including various benzyl piperidin-3-ylcarbamate derivatives, show potential for the treatment of cancer due to their selective inhibition of ALK. However, issues such as high clearance and short half-life in in vivo studies have been noted, leading to ongoing research for improved analogs (Teffera et al., 2013).

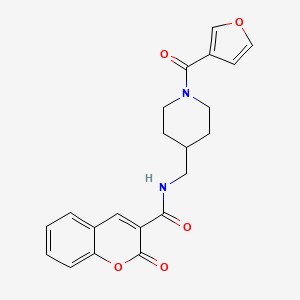

Anti-Arrhythmic Activity

Benzyl piperidin-3-ylcarbamate derivatives have shown significant anti-arrhythmic activity. This discovery is based on the synthesis of various piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which have demonstrated notable effectiveness in anti-arrhythmic applications (Abdel‐Aziz et al., 2009).

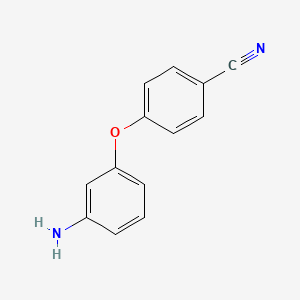

Modulation of GABA Receptors

Studies have indicated that certain benzyl piperidin-3-ylcarbamate analogs can modulate γ-aminobutyric acid type A receptors (GABAAR). This is particularly relevant in the development of new therapeutic agents for neurological disorders. The research involved synthesizing a variety of piperine analogs and assessing their effects on GABAAR, highlighting the potential of benzyl piperidin-3-ylcarbamate derivatives in neuropharmacology (Schöffmann et al., 2014).

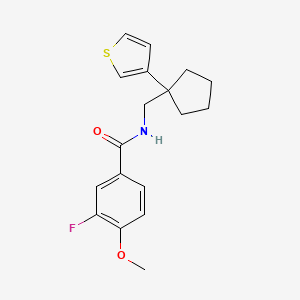

Anti-Fatigue Effects

Research into benzamide derivatives, including benzyl piperidin-3-ylcarbamate, has demonstrated their potential anti-fatigue effects. This was shown in studies where mice subjected to forced swimming tests exhibited improved performance and endurance when treated with these compounds. This opens up potential applications in treating fatigue-related conditions (Wu et al., 2014).

Targeting Urokinase Receptor

Benzyl piperidin-3-ylcarbamate derivatives have been explored for their ability to target the urokinase receptor, with implications in cancer treatment, particularly in breast tumor metastasis. This research involves the synthesis of analogs and testing their effectiveness in inhibiting tumor growth and metastasis, showcasing the compound's potential in oncology (Wang et al., 2011).

Future Directions

Piperidine derivatives, including Benzyl piperidin-3-ylcarbamate, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of Benzyl piperidin-3-ylcarbamate and similar compounds.

properties

IUPAC Name |

benzyl N-piperidin-3-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl piperidin-3-ylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxyphenyl)methyl]benzamide](/img/structure/B2704808.png)

![N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704809.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B2704813.png)

![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2704818.png)

![1-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2704822.png)